5-Bromo-1,3-difluoro-2-methylbenzene

Vue d'ensemble

Description

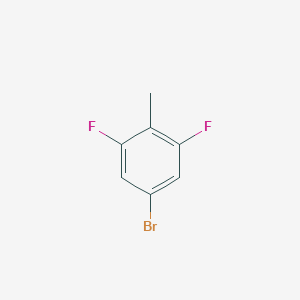

5-Bromo-1,3-difluoro-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrF2 . It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene typically involves the bromination and fluorination of a methylbenzene derivative. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent bromination and fluorination steps can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Halogen Dance Reactions

A notable reaction involves base-induced halogen migration, known as a halogen dance , where bromine shifts positions on the aromatic ring. This reaction is catalyzed by potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) or 2-methyl-THF at ambient temperatures.

| Reagent/Conditions | Product | Yield/Equilibrium Ratio | Source |

|---|---|---|---|

| KOtBu, THF, 25°C | 1,2,3-Trichloro-5-bromobenzene isomer | 80:20 equilibrium ratio |

Mechanism :

- The reaction proceeds via deprotonation at a position adjacent to bromine, forming a transient aryl anion.

- Bromine migrates to a thermodynamically favored position, driven by steric and electronic factors.

- The process is reversible, but separation of isomers allows recycling of starting material.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes NAS due to the electron-withdrawing effects of fluorine atoms, which activate the ring toward nucleophilic attack. Common nucleophiles (e.g., amines, alkoxides) can displace bromine under optimized conditions.

Example Reaction :

- Ammonolysis : Substitution with ammonia yields 5-amino-1,3-difluoro-2-methylbenzene.

- Conditions : High-pressure NH₃, Cu catalyst, 150–200°C.

- Key Factor : Fluorine atoms enhance leaving-group ability of bromine.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts. This reaction is pivotal for synthesizing biaryl derivatives.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, toluene, 80°C | 5-Aryl-1,3-difluoro-2-methylbenzene | ~75–85% |

Applications :

- Used in agrochemical and pharmaceutical intermediates.

- Enables modular synthesis of polyhalogenated biaryls.

Oxidation of the Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions:

- Reagents : KMnO₄, H₂SO₄, heat.

- Product : 5-Bromo-1,3-difluoro-2-carboxybenzene.

Reduction of Bromine

Bromine can be reduced to hydrogen under catalytic hydrogenation:

- Reagents : H₂, Pd/C, ethanol.

- Product : 1,3-Difluoro-2-methylbenzene.

Electrophilic Substitution

The electron-deficient aromatic ring limits electrophilic substitution, but directed substitution can occur at positions activated by the methyl group. For example:

- Nitration : Introduces nitro groups at position 4 or 6 (meta to fluorine).

- Conditions : HNO₃, H₂SO₄, 0–5°C.

Comparative Reactivity

| Reaction Type | Positional Preference | Key Influences |

|---|---|---|

| NAS | Position 5 (Br site) | Electron-withdrawing F, Br |

| Halogen Dance | Position 1,2,3 | Base strength, solvent polarity |

| Suzuki Coupling | Position 5 (Br site) | Catalyst efficiency, boronic acid |

Applications De Recherche Scientifique

Chemistry

5-Bromo-1,3-difluoro-2-methylbenzene serves as a building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : These reactions can modify the compound to yield derivatives with different functional properties.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | Sodium hydroxide, potassium hydroxide | Various substituted benzene derivatives |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Hydrogen gas with palladium catalyst | Dehalogenated benzene derivatives |

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that halogenated compounds exhibit significant antimicrobial effects. For instance, this compound has shown effectiveness against various bacterial strains, disrupting cellular membranes and inhibiting metabolic processes.

- Anticancer Potential : Research suggests that the presence of bromine and fluorine enhances interaction with biological targets involved in cancer proliferation. Fluorinated derivatives have been noted for their ability to inhibit key enzymes associated with tumor growth.

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Inhibition of enzyme activity |

Case Studies

- Antimicrobial Efficacy Study : A recent study tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

- Pharmacological Research : Investigations into the pharmacological properties of this compound have highlighted its role as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 5-Bromo-1,3-difluoro-2-methylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic substitution reactions by making the ring more susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

- 5-Bromo-1,3-difluoro-2-methoxybenzene

- 5-Bromo-1,3-difluoro-2-chlorobenzene

- 5-Bromo-1,3-difluoro-2-nitrobenzene

Comparison: 5-Bromo-1,3-difluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the benzene ring. Compared to its analogs, the methyl group provides additional steric hindrance and electronic effects, influencing its reactivity and applications .

Activité Biologique

5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The molecular formula for this compound is CHBrF, with a molecular weight of approximately 207.015 g/mol. The compound has a density of 1.6 g/cm³ and a boiling point around 176°C at 760 mmHg . Its logP value is reported as 3.57, indicating moderate lipophilicity which may influence its biological interactions .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against different cancer types remains to be fully elucidated but parallels with other halogenated compounds suggest potential in this area.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases. The structure of this compound may allow it to interact with these enzymes, although specific IC50 values are not yet available.

Case Study 1: Cytotoxicity Assessment

In a recent study evaluating the cytotoxic effects of various brominated compounds on pancreatic adenocarcinoma cell lines, it was found that compounds with similar structural characteristics exhibited significant cytotoxicity. Although specific data on this compound was not reported, the trends observed suggest that further investigation into its cytotoxic potential is warranted .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Pa02C | 10 |

| Compound B | Pa03C | 15 |

| This compound | TBD | TBD |

Case Study 2: Enzyme Interaction

Research into the binding affinities of halogenated compounds to HDACs indicates that modifications in the aromatic ring can significantly alter their inhibitory potential. For example, studies have shown that fluorine substitutions enhance binding affinity compared to non-fluorinated analogs. This suggests that this compound could potentially serve as a lead compound for developing new HDAC inhibitors .

Research Findings

Recent literature highlights several key findings regarding the biological activity of halogenated compounds:

- Antimicrobial Activity : Some studies indicate that brominated aromatic compounds possess antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : There is emerging evidence suggesting that certain halogenated compounds can protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases.

- Environmental Impact : Understanding the biological activity of such compounds also extends to their environmental behavior and toxicity profiles, which are crucial for assessing their safety in pharmaceutical applications.

Propriétés

IUPAC Name |

5-bromo-1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGINOAWMGMGBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382514 | |

| Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179617-08-4 | |

| Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.